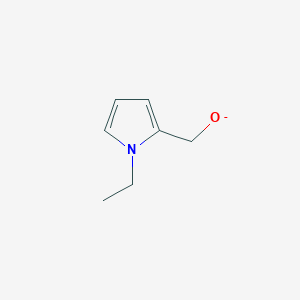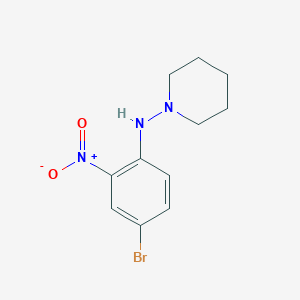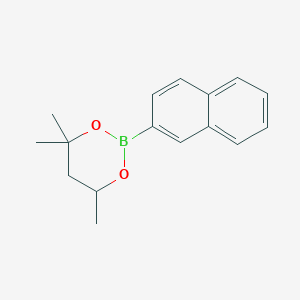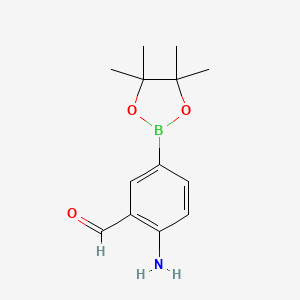
(1-Ethylpyrrol-2-YL)methanolate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electro-Optic Materials
- Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores : A study by Facchetti et al. (2003) explored the use of heterocycle-based diethanolaminomethyl-functionalized derivatives for the formation of nonlinear optical/electro-optic multilayers. These compounds, including 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, were found suitable for creating highly transparent, intrinsically acentric layers with significant nonlinear optical properties Facchetti et al., 2003.
Catalytic Asymmetric Addition
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Organometallic Reactions : Wang et al. (2008) developed a method for preparing enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was evaluated for catalytic asymmetric addition to aldehydes. The study demonstrated high enantioselectivity in various organozinc reactions, showcasing the potential of such compounds in asymmetric synthesis Wang et al., 2008.
Antitumor Activity
- Ferrocene Derivative as a Potential Antitumor Agent : Hammoud et al. (2022) synthesized a novel ferrocene derivative and explored its potential antitumor activity by targeting mitogen-activated protein kinases. The study combined structural characterization, molecular docking, and dynamics simulations to highlight the compound's potential in cancer therapy Hammoud et al., 2022.
Ionic Liquids in Chemical Processes
- Effect of Ionic Liquids on Vapor Liquid Equilibrium : Gurumoorthy et al. (2020) investigated the impact of various ionic liquids, including 1-ethyl-1-methylpyrrolidinium Bromide, on the vapor-liquid equilibrium behavior of methanol and ethyl acetate. The study provides insights into the role of ionic liquids in enhancing separation processes Gurumoorthy et al., 2020.
Molecular and Crystal Structure Analysis
- Characterization of (6-Methylpyridin-2-yl)methanol Derivatives : Percino et al. (2005) conducted a study on the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde, leading to the isolation and structural characterization of novel compounds. This research contributes to the understanding of molecular and crystalline structures in chemistry Percino et al., 2005.
Safety And Hazards
Propriétés
IUPAC Name |
(1-ethylpyrrol-2-yl)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO/c1-2-8-5-3-4-7(8)6-9/h3-5H,2,6H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSEIJFQIRYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpyrrol-2-YL)methanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)





![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)
![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)


